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Understanding 2-Fluoropropane

The table below summarizes the key identifiers and physical properties of 2-fluoropropane (also known as

isopropyl fluoride), which are fundamental for planning any experimental work [1].

Property Value

Common Name 2-fluoropropane, isopropyl fluoride [1]

CAS Number 420-26-8 [1]

Molecular Formula C₃H₇F [1]

Molecular Weight 62.09 g/mol [1]

Density 0.969 g/cm³ [1]

Boiling Point -10°C [1]

Melting Point -133.4°C [1]

Dipole Moment 1.96 Debye [2]
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Property Value

Vapor Pressure 2580 mmHg @ 25°C [1]

Hazard Codes F (Flammable) [1]

Reaction Pathway & Optimization Concepts

While specific protocols for 2-fluoropropane are limited, the general principle for optimizing any chemical

reaction involves analyzing its energy pathway. A reaction pathway diagram visualizes the energy changes

during a reaction, which is crucial for identifying how to make the reaction more efficient, faster, or selective

[3].

The following diagram illustrates the key components of a generic reaction pathway and the primary

parameters you can adjust to influence it.
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Diagram: Generic Reaction Pathway and Optimization Levers. The dashed path shows how a catalyst

provides a route with lower activation energy (Eₐ).

Key optimization parameters derived from reaction pathway analysis include [3]:

Lowering Activation Energy (Eₐ):
Catalysts: The most direct method. A catalyst provides an alternative reaction pathway with a
lower activation energy, increasing the reaction rate without being consumed [3].
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Affecting the Enthalpy Change (ΔH):
While ΔH is primarily determined by the inherent energy of reactants and products,
temperature can influence the equilibrium position and rate. For complex, multi-step reactions,

solvent selection can also stabilize intermediates or transition states, effectively altering the
energy landscape [3].

Increasing Successful Collisions:
Temperature: Raising temperature increases the kinetic energy of molecules, giving a greater

fraction enough energy to overcome the Eₐ [3].
Pressure/Concentration: For gaseous reactants like 2-fluoropropane, increasing pressure

raises concentration, leading to more frequent collisions [3].

Frequently Asked Questions

Is 2-fluoropropane flammable? Yes. 2-fluoropropane is classified as flammable and requires

appropriate safety handling procedures to prevent fire or explosion [1].

What is a key challenge in determining the thermodynamics of organofluorine compounds?

Experimental determination of properties like the enthalpy of formation (ΔfH°) is challenging. A key

issue is that combustion energies for these compounds are relatively low, making the results highly

sensitive to impurities. Inconsistencies across different laboratories are not uncommon [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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